molecular formula C11H11NO B11915882 6,7-dimethyl-1H-indole-3-carbaldehyde

6,7-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B11915882
M. Wt: 173.21 g/mol
InChI Key: YAOSDNRJZXXVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the regioselective construction of the indole nucleus followed by functional group transformations. For instance, the synthesis might start with 5,6,7-tribromoindole, which undergoes a regioselective cycloaddition to form the indole core. Subsequent reactions, such as Stille cross-coupling, introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. MCRs allow for the convergent synthesis of complex molecules from simple starting materials, reducing the need for intermediate purification and minimizing solvent use .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6,7-dimethyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(6-13)5-12-11(10)8(7)2/h3-6,12H,1-2H3

InChI Key

YAOSDNRJZXXVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CN2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.